

Spectroscopic Data Interpretation for 3-Bromo-4-chloronitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-4-chloronitrobenzene

Cat. No.: B099159

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **3-Bromo-4-chloronitrobenzene**. Designed for researchers, scientists, and professionals in drug development, this document details the interpretation of ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data. It includes detailed experimental protocols and visual diagrams to facilitate a thorough understanding of the structural elucidation process.

Molecular Structure and Spectroscopic Overview

3-Bromo-4-chloronitrobenzene ($\text{C}_6\text{H}_3\text{BrClNO}_2$) is a substituted aromatic compound with a molecular weight of approximately 236.45 g/mol. [1][2] The presence of nitro, bromo, and chloro substituents on the benzene ring results in a distinct and predictable pattern in its various spectra. The lack of symmetry in the molecule means that all three aromatic protons and all six aromatic carbons are chemically non-equivalent, leading to distinct signals for each in NMR spectroscopy.

Quantitative Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **3-Bromo-4-chloronitrobenzene**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	~ 8.1 - 8.3	Doublet (d)	$J(\text{H2-H6}) \approx 2.0 - 2.5$ (meta)	1H
H-5	~ 7.8 - 8.0	Doublet of Doublets (dd)	$J(\text{H5-H6}) \approx 8.5 - 9.0$ (ortho), $J(\text{H5-H2}) \approx 0.5$ (para)	1H
H-6	~ 7.6 - 7.8	Doublet (d)	$J(\text{H6-H5}) \approx 8.5 - 9.0$ (ortho)	1H

Note: Data is predicted based on substituent effects on aromatic rings. Actual values may vary depending on solvent and instrument frequency. Protons on aromatic rings typically appear between 6.5 and 8.5 ppm.[\[3\]](#)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Carbon Assignment	Chemical Shift (δ , ppm)
C-1 (C-NO ₂)	~ 148 - 152
C-2 (C-H)	~ 125 - 129
C-3 (C-Br)	~ 118 - 122
C-4 (C-Cl)	~ 132 - 136
C-5 (C-H)	~ 130 - 134
C-6 (C-H)	~ 128 - 132

Note: Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons.[\[4\]](#)

Table 3: Infrared (IR) Spectroscopy Data

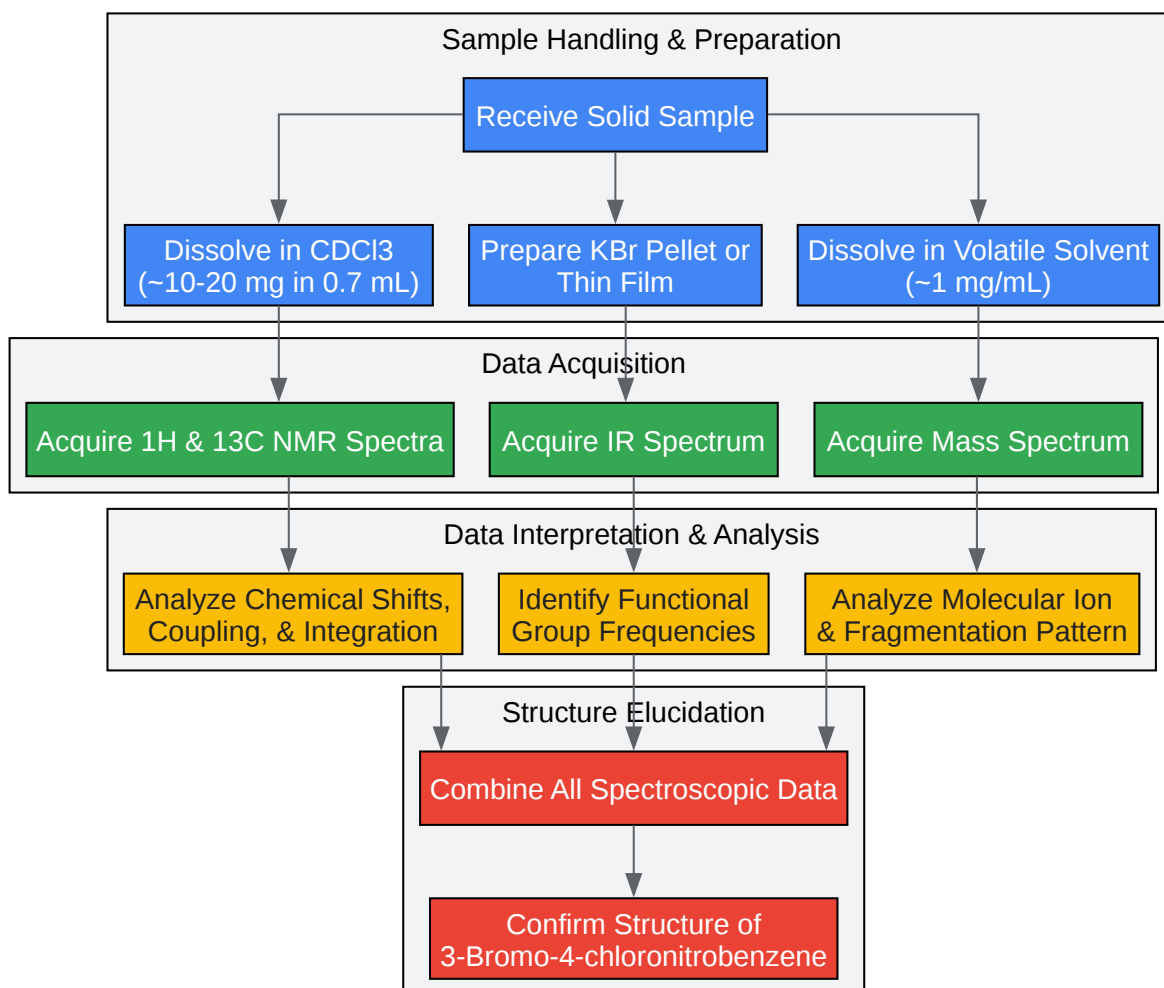
Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic
1600 - 1585, 1500 - 1400	C=C Stretch	Aromatic Ring
1550 - 1475	N-O Asymmetric Stretch	Nitro (NO ₂)
1360 - 1290	N-O Symmetric Stretch	Nitro (NO ₂)
1100 - 1000	C-Cl Stretch	Aryl Halide
~ 690 - 515	C-Br Stretch	Aryl Halide

Table 4: Mass Spectrometry (MS) Data

m/z Value	Ion	Comments
235, 237, 239	[M] ⁺	Molecular ion peak cluster. The characteristic isotopic pattern for one Br and one Cl atom (M, M+2, M+4) is the definitive feature.
189, 191, 193	[M-NO ₂] ⁺	Loss of the nitro group.
154, 156	[M-NO ₂ -Cl] ⁺	Subsequent loss of chlorine.
110	[M-Br-NO ₂] ⁺	Loss of bromine from the [M-NO ₂] ⁺ fragment.
75	[C ₆ H ₃] ⁺	Benzene ring fragment after loss of all substituents.

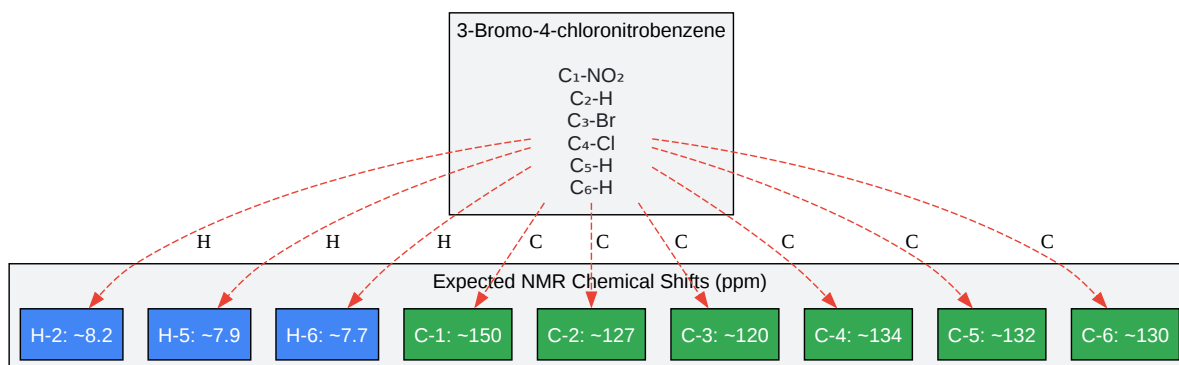
Visualization of Analysis and Structure

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural correlations for **3-Bromo-4-chloronitrobenzene**.



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Caption: Workflow for Spectroscopic Data Interpretation.



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Caption: Structure and Predicted NMR Shift Correlations.

Detailed Experimental Protocols

The following sections provide standardized protocols for acquiring the spectroscopic data for **3-Bromo-4-chloronitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-25 mg of solid **3-Bromo-4-chloronitrobenzene**. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5] Filter the solution through a pipette with a small glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
- **¹H NMR Acquisition:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity. Acquire the spectrum using standard parameters for a proton experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

- ¹³C NMR Acquisition: Using the same sample, switch the spectrometer to the carbon channel.[6] Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time will be necessary compared to the ¹H experiment.[7]
- Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals and pick all peaks for both spectra.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method): Dissolve a small amount (approx. 5-10 mg) of **3-Bromo-4-chloronitrobenzene** in a few drops of a volatile organic solvent like dichloromethane or acetone.[8][9]
- Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[8] Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[8]
- Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer. Record the background spectrum (air). Then, acquire the sample spectrum.
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed. Identify and label the wavenumbers of significant absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample by dissolving approximately 1 mg of **3-Bromo-4-chloronitrobenzene** in 1 mL of a volatile organic solvent such as methanol or acetonitrile.[10] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[10]
- Ionization and Analysis: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for this type of molecule, which involves bombarding the sample with high-energy electrons to form a radical cation (molecular ion).[11]

- **Data Acquisition:** The generated ions are accelerated and then separated by the mass analyzer based on their mass-to-charge (m/z) ratio.^[11]^[12] The detector records the relative abundance of each ion.
- **Data Interpretation:** Analyze the resulting mass spectrum. Identify the molecular ion peak cluster, paying close attention to the isotopic distribution pattern caused by the presence of bromine ($^{79}\text{Br}/^{81}\text{Br}$) and chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$). Identify major fragment ions by calculating the mass differences from the molecular ion and other fragments.

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